Benzyl L-leucinate

Description

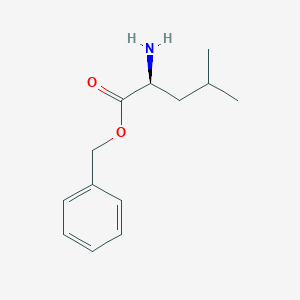

Benzyl L-leucinate is an organic compound with the molecular formula C13H19NO2. It is a derivative of the amino acid leucine, where the amino group is protected by a benzyl group. This compound is often used in peptide synthesis and as an intermediate in various chemical reactions .

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRRYUQWSOODEO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-69-8 | |

| Record name | L-Leucine benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl L-leucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The classical Fischer esterification involves the reaction of L-leucine with benzyl alcohol under acidic conditions. This method leverages protonation of the carboxylic acid to enhance electrophilicity, facilitating nucleophilic attack by the alcohol.

Reaction Conditions:

-

Catalyst: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Solvent: Excess benzyl alcohol (neat conditions)

-

Temperature: Reflux (110–120°C)

-

Duration: 12–24 hours

Mechanistic Insights:

The reaction proceeds via a tetrahedral intermediate, with water removal (e.g., using molecular sieves) shifting the equilibrium toward ester formation. However, prolonged heating risks racemization due to the acidic environment.

Yield and Purity:

Typical yields range from 60–75%, with enantiomeric excess (ee) >90% when conducted under inert atmospheres.

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Enantiomeric Excess | >90% |

| Reaction Scale | Lab-scale (1–100 g) |

Coupling Agent-Mediated Esterification

To circumvent racemization and improve efficiency, coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) are employed. These methods activate the carboxylic acid as an intermediate (e.g., acyloxyphosphonium or imidazolide), enabling milder conditions.

Protocol (DCC/DMAP):

-

Reagents: DCC, 4-dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Duration: 4–6 hours

Advantages:

-

Higher yields (85–95%) compared to acid-catalyzed methods.

Industrial Adaptation:

Continuous flow reactors enhance scalability, reducing reagent waste and reaction times.

Industrial-Scale Production

Catalytic Hydrogenation of Protected Intermediates

A patent-pending method (CN113214101A) outlines a two-step synthesis applicable to benzyl-protected amino acids:

Step 1: Low-Temperature Coupling

-

Substrates: Pentafluorophenyl ester of L-leucine, benzhydrol

-

Solvent: Benzotrifluoride/dichloroethane (1:1 v/v)

-

Base: Potassium tert-butoxide (−5°C)

-

Molar Ratio: 1:1.3 (ester:benzhydrol)

Step 2: Deprotection via Hydrogenolysis

-

Catalyst: 5–10% Pd/C

-

Solvent: Methanol or isopropanol

-

Pressure: 1–3 bar H₂

Outcomes:

-

Yield: 89% (over two steps)

-

Purity: >99% (HPLC)

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that aprotic solvents (e.g., THF) improve reaction rates by stabilizing the activated intermediate. Low temperatures (−20°C to 0°C) further suppress side reactions, as demonstrated in the patent method.

Enantiomeric Control

Chiral catalysts, such as Jacobsen’s thiourea derivatives, enhance ee to >99% in kinetic resolutions. However, their cost necessitates trade-offs in industrial applications.

Challenges and Innovations

Racemization During Scale-Up

Industrial processes face racemization at elevated temperatures. Solutions include:

Scientific Research Applications

Benzyl L-leucinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in studies involving protein synthesis and enzyme activity.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for leucine.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of benzyl L-leucinate involves its hydrolysis to release L-leucine and benzyl alcohol. L-leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation. The benzyl group serves as a protecting group, preventing unwanted reactions during peptide synthesis .

Molecular Targets and Pathways:

L-leucine: Activates the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and protein synthesis.

Benzyl Group: Acts as a protecting group, ensuring the selective reaction of the amino acid.

Comparison with Similar Compounds

Benzyl D-leucinate: Similar structure but with the D-enantiomer of leucine.

Benzyl L-isoleucinate: Similar structure but with isoleucine instead of leucine.

Benzyl L-valinate: Similar structure but with valine instead of leucine.

Uniqueness: Benzyl L-leucinate is unique due to its specific stereochemistry and the presence of the benzyl protecting group. This combination allows for selective reactions in peptide synthesis and other organic transformations, making it a valuable compound in both research and industrial applications .

Biological Activity

Benzyl L-leucinate, a derivative of the amino acid leucine, has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 219.3 g/mol. Its unique structure and properties facilitate various biological interactions, making it a subject of interest in pharmacological and nutritional research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.3 g/mol |

| Melting Point | 102-103 °C |

| Solubility | Soluble in methanol (50 mg/mL) |

| Density | 1.132 g/cm³ |

| Boiling Point | 458.8 °C |

Biological Activities

1. Ergogenic Effects

this compound is recognized for its ergogenic properties, which enhance physical performance. Research indicates that amino acid derivatives, including this compound, can influence the secretion of anabolic hormones, providing fuel during exercise and improving mental performance under stress . These effects contribute to the prevention of exercise-induced muscle damage.

2. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It has been implicated in the modulation of various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and immune response . This suggests potential applications in treating inflammatory conditions.

3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been studied for its ability to inhibit neuronal apoptosis and promote cell survival under stress conditions . Such effects are particularly relevant in neurodegenerative diseases where oxidative stress and inflammation are prevalent.

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) highlighted the ergogenic benefits of amino acid derivatives, including this compound, demonstrating improved physical performance metrics among athletes who supplemented with these compounds . The study emphasized the importance of these substances in enhancing recovery and reducing muscle soreness post-exercise.

Neuroprotection Research

Another significant study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound led to a marked reduction in cell death and improved mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Hormonal Modulation : Enhances secretion of anabolic hormones such as insulin and growth hormone.

- Signal Transduction Pathways : Involvement in pathways like MAPK/ERK and JAK/STAT which are crucial for cell growth and survival.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.

Q & A

Q. What safety protocols are critical for handling this compound hydrochloride?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Store in airtight containers away from oxidizing agents. Follow waste disposal regulations for halogenated compounds, as specified in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.